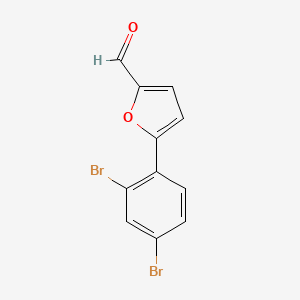

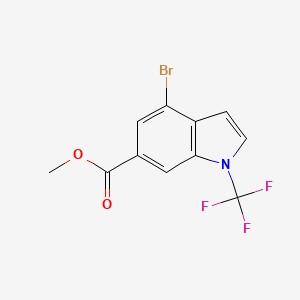

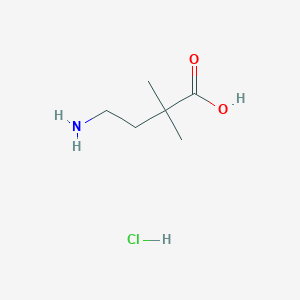

![molecular formula C14H16N2O2 B2355055 2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole CAS No. 663191-46-6](/img/structure/B2355055.png)

2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been described in the literature. This involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the construction of 8-azabicyclo[3.2.1]octanes via sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines has been reported .Aplicaciones Científicas De Investigación

Neurochemical Modulation by Novel Antipsychotics

Research into novel antipsychotics has shown that compounds activating serotonin 5-hydroxytryptamine (5-HT)1A receptors, such as aripiprazole and bifeprunox, can influence neurochemical profiles by modulating extracellular dopamine and serotonin levels. This modulation suggests a potential therapeutic benefit in treating negative symptoms and cognitive deficits associated with psychiatric disorders, mediated through cerebral dopamine and serotonin levels adjustment (Assié, Ravailhe, Faucillon, & Newman-Tancredi, 2005).

Green Synthesis and Antimicrobial Activity of Azole Derivatives

The development of azole derivatives through green chemistry methodologies, such as microwave irradiation, has been explored for their antimicrobial properties. These methodologies offer a more eco-friendly and efficient approach to synthesizing compounds with significant pharmacological properties, including antimicrobial, antitumor, and antiviral activities (Rezki, 2017).

Antifungal Applications of Benzoxazole Derivatives

Benzoxazole derivatives have shown promise as antifungal agents. For instance, the in vitro testing of 2‐(2′‐hydroxy‐5′‐aminophenyl) benzoxazole against Candida yeast strains revealed fungistatic activity, indicating potential use in developing novel antifungal drugs (Daboit et al., 2009).

Synthesis and Biological Evaluation of Novel Heterocyclic Systems

Research into the synthesis of novel heterocyclic systems combining azole scaffolds with other pharmacophores has led to compounds with notable bioactivities, especially in antimicrobial and antitumor contexts. This area of study emphasizes the value of combining different pharmacophoric elements to enhance biological properties and therapeutic potential (Taia et al., 2020).

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives

The exploration of benzoxazole derivatives has highlighted their importance in pharmaceutical compounds due to their interaction with biological systems. These compounds have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential as key elements in drug discovery and development (A. S, Hima. C. S, & Shaiju. S. Dharan, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZUKINKMKNFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1,3-benzoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

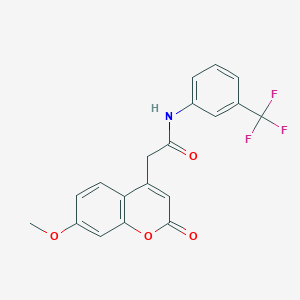

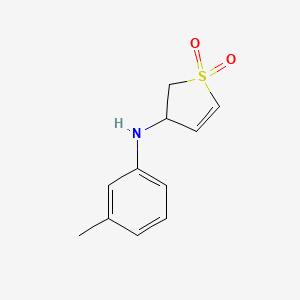

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)

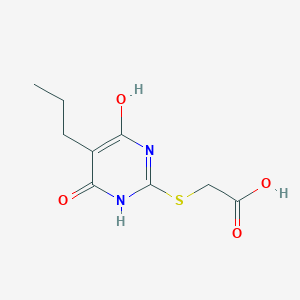

![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

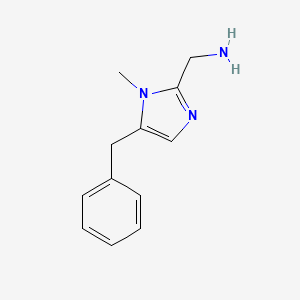

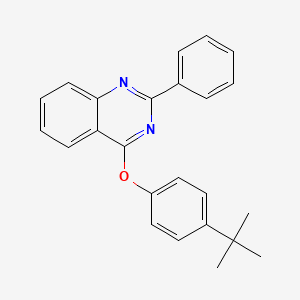

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)